molecular formula C16H29NO4 B12936489 (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid

Cat. No.: B12936489
M. Wt: 299.41 g/mol
InChI Key: YCDKRFRIIKNPNR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then coupled with a cyclooctyl derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The continuous flow process allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The primary product is the free amino acid derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the cyclooctyl moiety.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    ®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a cyclooctyl group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid: Contains a cyclohexyl group instead of a cyclooctyl group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-methylpropanoic acid: Features a methyl group in place of the cyclooctyl group.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is unique due to its cyclooctyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

(2R)-3-cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

YCDKRFRIIKNPNR-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCCCC1)C(=O)O

Origin of Product

United States

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